molecular formula C23H22N2O3S2 B2754324 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 898431-18-0

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2754324
CAS No.: 898431-18-0
M. Wt: 438.56
InChI Key: DULBGLZUYJSAJB-UHFFFAOYSA-N
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Description

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring a sulfonyl group attached to an indole ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The sulfonylated indole is reacted with thiophen-2-ylmethylamine and acetic anhydride to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the acetamide to an amine.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its structural complexity and biological activity.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

    Material Science: Exploring its properties for use in organic electronics or as a building block for more complex materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(phenylmethyl)acetamide

Uniqueness

  • Structural Features : The presence of both the sulfonyl and thiophen-2-ylmethyl groups provides unique reactivity and potential biological activity.
  • Chemical Reactivity : The combination of functional groups allows for diverse chemical transformations, making it a versatile compound for synthetic applications.

This detailed overview should provide a comprehensive understanding of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-17-8-10-18(11-9-17)16-30(27,28)22-14-25(21-7-3-2-6-20(21)22)15-23(26)24-13-19-5-4-12-29-19/h2-12,14H,13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBGLZUYJSAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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